3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

Description

Properties

IUPAC Name |

3-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c10-9(11,12)6-1-2-7(14)13(5-6)4-3-8(15)16/h1-2,5H,3-4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNXVYFHRXGORP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1C(F)(F)F)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371826 | |

| Record name | 3-[2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-72-2 | |

| Record name | 3-[2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By synthesizing established chemical principles with insights from analogous structures, this document details the molecule's structure, a proposed synthetic route, and robust characterization methodologies.

Introduction: The Significance of the Pyridinone Scaffold

The 2-pyridone motif is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its bioisosteric relationship to amides, benzenes, and pyridines, makes it an attractive scaffold for designing novel therapeutics.[3] The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and cell membrane permeability, often leading to improved pharmacokinetic and pharmacodynamic properties.[3] The propanoic acid side chain introduces a carboxylic acid functional group, which can be crucial for interacting with biological targets or improving solubility.

This guide focuses on the specific molecule, this compound, providing a detailed exploration of its chemical attributes and a practical framework for its synthesis and characterization.

Molecular Structure and Properties

The core of the molecule is a pyridin-2(1H)-one ring, substituted at the 5-position with a trifluoromethyl group. A propanoic acid tail is attached to the nitrogen atom of the pyridinone ring.

Systematic Name: this compound CAS Number: 175277-72-2[4] Molecular Formula: C₉H₈F₃NO₃[5] Molecular Weight: 235.16 g/mol [6]

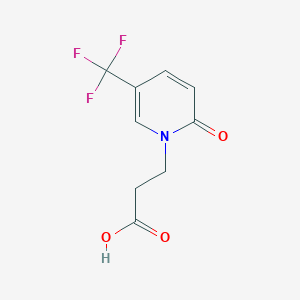

Structural Diagram

Caption: Chemical structure of this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a Michael addition reaction, a well-established method for N-alkylation of pyridinones.[7][8] This approach offers a straightforward and efficient route to the target molecule.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound via Michael addition and subsequent hydrolysis.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Ester Intermediate (e.g., Methyl 3-(2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoate)

-

Reaction Setup: To a solution of 5-(trifluoromethyl)-2-pyridone (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

-

Addition of Michael Acceptor: Stir the mixture at room temperature for 30 minutes. Then, add methyl acrylate (1.2 eq) dropwise.

-

Reaction Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-24 hours.[7]

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Base: A base is required to deprotonate the nitrogen of the pyridinone, forming a nucleophile that can attack the Michael acceptor. Potassium carbonate is a mild and commonly used base for this transformation. Sodium hydride, a stronger base, can be used to achieve faster reaction times.

-

Solvent: A polar aprotic solvent like DMF or acetonitrile is chosen to dissolve the reactants and facilitate the reaction.

-

Michael Acceptor: Methyl acrylate is a readily available and reactive Michael acceptor. Other acrylic acid esters can also be used.

Step 2: Hydrolysis of the Ester to the Carboxylic Acid

-

Reaction Setup: Dissolve the purified ester intermediate in a mixture of a suitable solvent (e.g., methanol, ethanol, or THF) and an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC.

-

Work-up and Purification: If basic hydrolysis is performed, acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid product. If acidic hydrolysis is used, the product may precipitate upon cooling or after removal of the organic solvent. Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the pyridinone ring, the two methylene groups of the propanoic acid chain, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling patterns will be characteristic of the N-substituted pyridinone structure. For a similar N-propanoic acid substituted quinolinone, the N-CH₂ and CO-CH₂ protons appear as triplets.[7][8] |

| ¹³C NMR | Resonances for all nine carbon atoms, including the carbonyl carbon of the pyridinone, the carboxylic acid carbonyl, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic and aliphatic carbons. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| FT-IR | Characteristic absorption bands for the C=O stretching of the pyridinone and the carboxylic acid, O-H stretching of the carboxylic acid, and C-F stretching of the trifluoromethyl group. |

| Mass Spec | The molecular ion peak corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |

Purity Assessment

| Technique | Purpose |

| HPLC | To determine the purity of the final compound. |

| Melting Point | A sharp melting point range indicates a high degree of purity. |

| Elemental Analysis | To confirm the elemental composition (C, H, N) of the synthesized compound. |

Potential Applications and Future Directions

Given the prevalence of the pyridinone scaffold and trifluoromethyl group in bioactive molecules, this compound represents a valuable building block for drug discovery programs.[1][2][3] The propanoic acid moiety provides a handle for further chemical modifications, such as amide bond formation, to generate libraries of compounds for biological screening.[7][8]

Potential areas of investigation for this molecule and its derivatives include:

-

Anticancer Activity: Many pyridinone-containing compounds exhibit cytotoxic effects against various cancer cell lines.[7][9]

-

Antimicrobial Activity: The structural motifs present in the molecule are also found in compounds with antibacterial and antifungal properties.[10][11]

-

Enzyme Inhibition: The carboxylic acid and pyridinone functionalities can interact with the active sites of various enzymes.

Further research should focus on the synthesis of derivatives and their systematic evaluation in relevant biological assays to explore the full therapeutic potential of this chemical scaffold.

Conclusion

This technical guide has provided a detailed overview of this compound, from its fundamental structure to a robust synthetic and characterization workflow. By leveraging established synthetic methodologies and analytical techniques, researchers can confidently prepare and validate this compound for use in further chemical and biological investigations. The insights provided herein are intended to empower scientists in the fields of medicinal chemistry and drug development to explore the potential of this and related molecules in the quest for novel therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of N-Substituted 3-Amino-2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ossila.com [ossila.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. 3-(2-Oxo-5-(trifluoromethyl)-2H-pyridin-1-yl)propionic acid | 175277-72-2 [sigmaaldrich.com]

- 7. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives | Semantic Scholar [semanticscholar.org]

- 10. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity | MDPI [mdpi.com]

An In-depth Technical Guide to 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid (CAS 175277-72-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid, a fluorinated heterocyclic compound. The strategic incorporation of a trifluoromethyl group into the pyridinone scaffold suggests its potential utility in medicinal chemistry and drug discovery, as this moiety is known to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] This document outlines the compound's physicochemical properties, a proposed synthetic pathway, potential biological applications, and robust analytical methodologies for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological and chemical systems.

| Property | Value | Source |

| CAS Number | 175277-72-2 | [4][5] |

| Molecular Formula | C₉H₈F₃NO₃ | [4] |

| Molecular Weight | 251.16 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| InChI Key | UNNXVYFHRXGORP-UHFFFAOYSA-N | [4] |

| Purity | Typically ≥96% (commercial sources) | [6] |

Proposed Synthesis and Purification

A plausible and efficient synthetic route to this compound involves a two-step process: N-alkylation of the 5-(trifluoromethyl)pyridin-2(1H)-one core, followed by hydrolysis of the resulting ester. This approach is based on established methodologies for the modification of pyridinone scaffolds.[7]

Step 1: N-Alkylation of 5-(trifluoromethyl)pyridin-2(1H)-one

The initial step is the N-alkylation of 5-(trifluoromethyl)pyridin-2(1H)-one with an ethyl 3-bromopropanoate. This reaction is typically carried out in the presence of a suitable base to deprotonate the pyridinone nitrogen, facilitating nucleophilic attack on the alkyl halide.

-

Protocol:

-

To a solution of 5-(trifluoromethyl)pyridin-2(1H)-one (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

-

Add ethyl 3-bromopropanoate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 3-(2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoate.

-

Step 2: Hydrolysis of the Ester

The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to minimize potential side reactions.

-

Protocol:

-

Dissolve the purified ethyl 3-(2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH, 2.0 eq).

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the aqueous solution to a pH of approximately 2-3 with a dilute acid (e.g., 1M HCl).

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

-

Synthesis Workflow Diagram:

Caption: Proposed two-step synthesis of the target compound.

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is not extensively published, the trifluoromethylpyridone scaffold is a privileged structure in medicinal chemistry.[8][9] Compounds containing this moiety have shown a wide range of biological activities, including as enzyme inhibitors and receptor modulators.[1][2] The presence of the carboxylic acid group provides a handle for forming ionic interactions or hydrogen bonds with biological targets. A recent study highlighted a 5-nitro-N-(3-(trifluoromethyl)phenyl)pyridin-2-amine derivative as a novel androgen receptor antagonist.[1][10]

Hypothesized Signaling Pathway Involvement:

Given the structural motifs, this compound could potentially modulate signaling pathways involved in cell proliferation, inflammation, or metabolic regulation. For instance, it could be investigated as an inhibitor of kinases or other enzymes where the trifluoromethyl group can enhance binding to hydrophobic pockets and the carboxylic acid can interact with charged or polar residues.

Caption: A potential mechanism of action for the target compound.

Experimental Protocol for Biological Evaluation: Cytotoxicity Assay

To assess the potential biological activity of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed. This assay measures the metabolic activity of cells and can be used to determine the concentration at which the compound exhibits cytotoxic effects.

-

Protocol:

-

Cell Culture: Plate a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the appropriate wells and include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the cells with the compound for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Biological Assay Workflow:

Caption: Workflow for a standard cytotoxicity assay.

Analytical Methods for Quality Control

High-performance liquid chromatography (HPLC) is a suitable method for determining the purity and stability of this compound. Coupling HPLC with mass spectrometry (HPLC-MS) allows for definitive identification and quantification.[11]

-

Proposed HPLC Method:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is recommended.[12]

-

Mobile Phase: A gradient elution with acetonitrile (ACN) and water, both containing 0.1% formic acid, is a good starting point. The formic acid helps to protonate the carboxylic acid, leading to better peak shape.[12]

-

Gradient: A typical gradient could be 10-90% ACN over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the pyridinone chromophore absorbs (e.g., 254 nm or 280 nm).

-

Mass Spectrometry (for HPLC-MS): Electrospray ionization (ESI) in either positive or negative ion mode can be used. In positive mode, the [M+H]⁺ ion would be expected, while in negative mode, the [M-H]⁻ ion would be observed.

-

Analytical Workflow Diagram:

Caption: A typical analytical workflow for the compound.

References

- 1. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(2-Oxo-5-(trifluoromethyl)-2H-pyridin-1-yl)propionic acid | 175277-72-2 [sigmaaldrich.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. 3-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]propanoic acid175277-72-2,Purity96%_SynQuest Laboratories, Inc. [molbase.com]

- 7. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. | Semantic Scholar [semanticscholar.org]

- 11. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. helixchrom.com [helixchrom.com]

An In-depth Technical Guide to 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

This technical guide provides a comprehensive overview of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, proposed synthesis, predicted physicochemical properties, and potential biological significance, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction and Chemical Identity

This compound is a derivative of a pyridinone core, featuring a trifluoromethyl group at the 5-position and a propanoic acid side chain attached to the nitrogen atom. The presence of the trifluoromethyl (-CF3) group is of particular significance. The unique physicochemical properties of fluorine, such as its high electronegativity and the steric effects of the -CF3 group, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] These characteristics make trifluoromethylated compounds, particularly those with a pyridine scaffold, highly sought after in the development of novel pharmaceuticals and agrochemicals.[1]

The combination of the acidic propanoic acid moiety and the electron-withdrawing trifluoromethyl group on the pyridinone ring suggests that this molecule may exhibit interesting biological activities. Pyridinone structures are present in numerous bioactive compounds, and the addition of a propanoic acid chain provides a handle for further chemical modification or for interaction with biological targets.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| CAS Number | 175277-72-2 | [2][3] |

| Molecular Formula | C9H8F3NO3 | [2] |

| Molecular Weight | 235.16 g/mol | [4] |

| InChI Key | UNNXVYFHRXGORP-UHFFFAOYSA-N | [4] |

| Synonyms | 3-(2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl)propanoic acid | [4] |

Proposed Synthesis Pathway

The proposed synthesis would start with 5-(trifluoromethyl)-2(1H)-pyridone as the key intermediate. This starting material can be synthesized through various methods reported for trifluoromethylpyridines.[1] The pyridone would then be reacted with an acrylate ester, such as ethyl acrylate, in the presence of a suitable base. This would be followed by hydrolysis of the resulting ester to yield the final propanoic acid derivative.

Caption: Proposed synthesis of the target compound.

Experimental Protocol: A Hypothetical Approach

-

Step 1: N-Alkylation via Michael Addition:

-

To a solution of 5-(trifluoromethyl)-2(1H)-pyridone (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyridone anion.

-

Add ethyl acrylate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, filter off the base, and remove the solvent under reduced pressure.

-

Purify the resulting crude ester, ethyl 3-(2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoate, using column chromatography.

-

-

Step 2: Ester Hydrolysis:

-

Dissolve the purified ester from Step 1 in a mixture of an alcohol (e.g., ethanol) and water.

-

Add an excess of a base such as sodium hydroxide or an acid like hydrochloric acid.

-

Reflux the mixture until the ester is completely hydrolyzed, as indicated by TLC.

-

Cool the reaction mixture and adjust the pH to acidic (around pH 2-3) using a suitable acid (e.g., HCl) if base hydrolysis was performed.

-

The product, this compound, should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

-

Physicochemical Properties (Predicted)

Direct experimental data for the physicochemical properties of this specific compound are not available. However, we can infer some properties based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale |

| Melting Point | Likely a solid with a melting point >150 °C | The presence of the carboxylic acid and the pyridone ring allows for strong intermolecular hydrogen bonding. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The carboxylic acid group provides some water solubility, but the trifluoromethylpyridone core is largely hydrophobic. |

| pKa | Estimated around 3-5 | The propanoic acid moiety is expected to have a pKa in this range, potentially influenced by the electron-withdrawing nature of the pyridone ring. |

| LogP | Estimated around 1.5 - 2.5 | The trifluoromethyl group significantly increases lipophilicity. A structurally similar compound, 3-(5-(Trifluoromethyl)pyridin-3-yl)propanoic acid, has a calculated LogP of 2.1176.[6] |

Potential Biological Activity and Applications

The trifluoromethylpyridine motif is a key structural feature in numerous active agrochemical and pharmaceutical ingredients.[1] The biological activities of these derivatives are attributed to the unique properties of the fluorine atom and the pyridine moiety.[1][7]

Potential as an Antifungal or Herbicidal Agent

Many trifluoromethylpyridine derivatives have demonstrated potent antifungal and herbicidal activities.[8] The trifluoromethyl group can enhance the efficacy of these compounds. It is plausible that this compound could exhibit similar properties.

Potential in Drug Discovery

In the pharmaceutical realm, trifluoromethylpyridines are being explored for various therapeutic applications. The trifluoromethyl group can improve metabolic stability and cell membrane permeability, which are desirable characteristics for drug candidates. The propanoic acid side chain offers a potential point of interaction with biological targets or for the development of prodrugs.

Given that structurally related quinolinone propanoic acid derivatives have been investigated as cytotoxic agents, it is conceivable that this compound could be explored for its potential in oncology.[5]

Conclusion

This compound is a compound with significant potential in both agrochemical and pharmaceutical research. While detailed experimental data on this specific molecule is limited, its structural features suggest promising avenues for investigation. The proposed synthesis provides a clear path for its preparation, enabling further studies into its physicochemical properties and biological activities. The insights provided in this guide are intended to serve as a foundation for researchers to unlock the full potential of this intriguing molecule.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2abiotech.net [2abiotech.net]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 3-(2-Oxo-5-(trifluoromethyl)-2H-pyridin-1-yl)propionic acid | 175277-72-2 [sigmaaldrich.com]

- 5. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Foreword: The Strategic Convergence of a Privileged Scaffold and a Powerhouse Functional Group

An In-Depth Technical Guide to the Biological Activity of Trifluoromethyl-Substituted Pyridinones

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is a relentless endeavor. Success often hinges on the strategic combination of molecular frameworks that are consistently found in biologically active compounds. The pyridinone core is one such "privileged scaffold," a versatile structure renowned for its presence in a wide array of pharmaceuticals.[1][2] Its inherent chemical properties allow for facile functionalization, making it an attractive starting point for drug design.

This guide focuses on a particularly potent class of these molecules: pyridinones substituted with a trifluoromethyl (-CF3) group. The introduction of the -CF3 group is a cornerstone of contemporary drug development for several compelling reasons. This small, highly electronegative moiety can dramatically enhance a molecule's pharmacokinetic profile by increasing its metabolic stability, lipophilicity, and bioavailability.[3] The strong carbon-fluorine bond resists enzymatic degradation, while the group's lipophilicity can improve cell membrane permeability.[3] This strategic combination of the pyridinone scaffold and the trifluoromethyl group has unlocked a diverse spectrum of biological activities, which we will explore in detail.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is structured not as a rigid template, but as a logical exploration of the major therapeutic areas where these compounds show promise. We will delve into the causality behind experimental choices, present self-validating and standardized protocols, and ground all claims in authoritative, verifiable sources.

Figure 1: High-level workflow for the discovery and development of trifluoromethyl-substituted pyridinone drug candidates.

Anticancer Activity: Inducing Targeted Cell Death

The fight against cancer is a primary focus of modern pharmacology, and trifluoromethyl-substituted pyridinones have emerged as a promising class of anticancer agents.[3][4][5] Their efficacy often stems from the ability to selectively trigger programmed cell death, or apoptosis, in malignant cells while leaving healthy cells relatively unharmed.

Mechanism of Action: Cell Cycle Arrest and Apoptosis

A recurring mechanism observed for these compounds is the induction of cell cycle arrest, frequently at the G2/M phase, which prevents cancer cells from progressing through mitosis and proliferating.[6] This arrest is often a prelude to apoptosis. Mechanistic studies have revealed that potent derivatives can modulate key regulatory proteins involved in this process. For instance, treatment of cancer cells with certain trifluoromethyl-substituted pyrimidine derivatives led to the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2.[7] This shift in the balance of pro- and anti-apoptotic signals creates an intracellular environment that is non-conducive to survival, ultimately leading the cancer cell to self-destruct.

Caption: Simplified pathway of apoptosis induction by trifluoromethyl-substituted pyridinones.

Quantitative Data: In Vitro Cytotoxicity

The potency of anticancer compounds is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. Lower IC50 values indicate higher potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Trifluoromethyl-substituted pyrimidine derivative (17v) | H1975 (Lung) | 2.27 | [7] |

| Furo[2,3-b]pyridine derivative (7) | A549 (Lung) | 5.8 | [5] |

| Furo[2,3-b]pyridine derivative (12a) | A549 (Lung) | 3.6 | [5] |

| Pyridone derivative (1) | HepG2 (Liver) | 4.5 | [6] |

| 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine (3b) | NCI-60 Panel | Most Active | [4] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a foundational, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[8] It is a self-validating system because only living cells with active mitochondrial succinate dehydrogenase can reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Objective: To determine the effect of a test compound on the viability of cancer cells and calculate its IC50 value.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

-

Incubation: Allow the cells to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.[8]

-

Compound Treatment: Prepare serial dilutions of the trifluoromethyl-substituted pyridinone compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls and untreated controls.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions.

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.[8]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.

Antimicrobial Activity: A New Front Against Drug Resistance

The rise of antibiotic-resistant pathogens is a global health crisis. Trifluoromethyl-substituted pyridinones represent a promising scaffold for the development of novel antimicrobial agents with activity against both bacteria and fungi, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[9][10]

Mechanism of Action: Targeting Essential Bacterial Enzymes

While the exact mechanisms can vary, a prominent proposed mode of action for some related heterocyclic compounds is the inhibition of essential bacterial enzymes DNA gyrase and topoisomerase IV.[11] These enzymes are critical for bacterial DNA replication, repair, and recombination. By stabilizing the complex between the topoisomerase and the bacterial DNA, the compounds prevent the re-ligation of the DNA strands, leading to lethal double-strand breaks. This is a validated pathway for antimicrobial drug development and suggests a potential avenue to overcome existing resistance mechanisms.[11]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The standard measure of in vitro antibacterial or antifungal activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Fluorinated pyridine nucleoside (4-7) | Staphylococcus aureus | 1.3 - 4.9 | [12] |

| N-(trifluoromethyl)phenyl pyrazole derivative (13) | MRSA | 3.12 | [10] |

| N-(trifluoromethyl)phenyl pyrazole derivative (25) | S. aureus (3 strains) | 0.78 | [10] |

| Trifluoromethyl chalcone derivative (A3) | Escherichia coli | 51 (µM) | [13] |

| Trifluoromethoxy chalcone derivative (B3) | Bacillus subtilis | 24 (µM) | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard, self-validating method for determining the in vitro susceptibility of bacteria to antimicrobial agents.[11] Its reliability stems from its standardized procedure and clear, visual endpoint.

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific bacterial strain.

Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium, such as Cation-adjusted Mueller-Hinton Broth (CAMHB).[11]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum suspension from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control well (bacteria, no compound) and a negative control well (broth only, no bacteria).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.

-

MIC Determination: After incubation, visually inspect the plate for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[11]

Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Antiviral and Anti-inflammatory Activities

Beyond cancer and microbial infections, the trifluoromethyl-pyridinone scaffold has demonstrated significant potential in virology and immunology.

Antiviral Potential

The unique properties conferred by the trifluoromethyl group and the pyridine ring contribute to potent antiviral activity. These compounds can be engineered to inhibit viral replication by targeting specific viral enzymes or structural proteins. For instance, a series of trifluoromethyl pyridine piperazine derivatives showed potent curative effects against Cucumber Mosaic Virus (CMV), with molecular docking studies suggesting a strong binding affinity to the CMV-coat protein, which is crucial for viral particle assembly.[14] The FDA-approved HIV-1 medication Pifeltro (doravirine) also features a trifluoromethylated pyridone moiety, highlighting the clinical relevance of this scaffold.[2] Furthermore, the trifluoromethyl group has been shown to provide a "global protective effect" against hepatic metabolism in picornavirus inhibitors, enhancing the compound's stability and potential efficacy.[15]

| Compound Class | Target Virus | Activity Metric (EC50 / IC50) | Reference |

| Trifluoromethyl pyridine derivative (S8) | CMV (Inactivation) | 18.1 µg/mL | [14] |

| Trifluoromethyl pyridine derivative (S11) | CMV (Curative) | 73.9 µg/mL | [14] |

| Trifluoromethyl piperidinyl derivative (9) | Influenza H1N1 | 0.0027 µM | [16] |

Anti-inflammatory Effects

Chronic inflammation underlies numerous diseases, making the development of novel anti-inflammatory agents a therapeutic priority. The pyridazinone core, a structural isomer of pyridinone, is a well-established scaffold for anti-inflammatory compounds.[17] Derivatives have been shown to inhibit key inflammatory pathways, such as the lipopolysaccharide (LPS)-induced activation of the transcription factor nuclear factor κB (NF-κB), which controls the expression of many pro-inflammatory genes.[18] Other studies have identified derivatives that act as potent inhibitors of p38α, a key kinase in the inflammatory cascade that regulates the production of pro-inflammatory mediators like prostaglandin E2 (PGE2).[19]

| Compound Class | Target/Assay | IC50 (µM) | Reference |

| 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole (24g) | p38α kinase inhibition | 0.68 | [19] |

| 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole (24i) | PGE2 production inhibition | 0.87 | [19] |

Conclusion and Future Outlook

The convergence of the privileged pyridinone scaffold with the powerful trifluoromethyl functional group has created a class of compounds with remarkable therapeutic versatility. From inducing apoptosis in cancer cells and inhibiting essential enzymes in drug-resistant bacteria to disrupting viral replication and dampening inflammatory cascades, these molecules are at the forefront of medicinal chemistry research. The structure-activity relationship (SAR) studies consistently show that even minor modifications to the substitution patterns on the pyridinone ring can significantly modulate biological activity, offering vast potential for optimization.[20] As our understanding of disease pathways deepens, the rational design of novel trifluoromethyl-substituted pyridinones will undoubtedly continue to yield promising lead compounds for the next generation of therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of novel trifluoromethyl substituted furo[2,3-b]pyridine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Synthesis of Novel Pyridinone Compounds

Abstract

The pyridinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[1][2][3][4] This guide provides an in-depth technical overview of the discovery and synthesis of novel pyridinone compounds, tailored for researchers, scientists, and drug development professionals. We will explore the fundamental physicochemical properties that make pyridinones attractive for drug design, delve into established and innovative synthetic methodologies, and examine their diverse biological activities with a focus on structure-activity relationships (SAR). This document is designed to be a practical and authoritative resource, integrating field-proven insights with comprehensive references to the scientific literature.

The Pyridinone Scaffold: A Privileged Structure in Medicinal Chemistry

Pyridinones are six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group within the ring.[5][6] They exist as two primary regioisomers: 2-pyridinones and 4-pyridinones.[1][5][6] The unique electronic and structural features of the pyridinone ring confer several advantageous properties for drug design.

Key Physicochemical and Pharmacological Properties:

-

Hydrogen Bonding Capabilities: The pyridinone moiety can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen), facilitating strong and specific interactions with biological targets.[1][5][6][7][8]

-

Bioisosterism: Pyridinones are effective bioisosteres for amides, phenols, pyridines, and other nitrogen- or oxygen-containing heterocycles.[1][5][6][8] This allows for the modulation of a molecule's physicochemical properties, such as lipophilicity, aqueous solubility, and metabolic stability, while retaining or enhancing biological activity.[1][8]

-

Derivatization Potential: The pyridinone ring offers multiple positions for substitution, enabling fine-tuning of the molecule's properties and the exploration of structure-activity relationships (SAR).[5][6]

These characteristics have led to the wide application of pyridinones in fragment-based drug design, biomolecular mimetics, and as kinase hinge-binding motifs.[5][6][7] A growing number of FDA-approved drugs, including those for cancer and viral infections, incorporate the pyridinone scaffold, underscoring its therapeutic significance.[1][3][4]

Synthetic Strategies for Pyridinone Core Construction

The synthesis of the pyridinone ring can be broadly categorized into two main approaches: the modification of existing six-membered rings and the cyclocondensation of acyclic precursors.[5][6] The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis from Pyridine and Related Heterocycles

One established method involves the introduction of a carbonyl group onto a pre-existing pyridine ring. For example, pyridine can be converted to 4-nitropyridine-N-oxide using hydrogen peroxide and nitric acid, which can then undergo further reactions to yield the pyridinone.[6] Another approach is the diazotization of aminopyridine derivatives.[9]

Cyclocondensation Reactions

Cyclic condensation reactions are a versatile and widely used method for constructing the pyridinone core from acyclic starting materials.[5][6]

-

Hantzsch-type Reactions: While the classical Hantzsch reaction yields dihydropyridines, modifications of this methodology can be employed to synthesize pyridinone derivatives.

-

Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to complex pyridinone synthesis.[3][4] A one-pot, four-component condensation of ethyl cyanoacetate, a ketone, an aldehyde, and ammonium acetate is a versatile method for producing 3-cyano-2-pyridones.[10]

-

Tandem Cyclization Reactions: Base-promoted tandem cyclization reactions involving 1,3-disubstituted prop-2-en-1-one derivatives and benzotriazole-containing amides have been reported for the synthesis of pyrid-2-one derivatives.[9]

-

Transition Metal-Catalyzed Syntheses: Transition metal catalysis, including reactions like the Povarov reaction, has become a powerful tool for the synthesis of 2-pyridinone scaffolds from alkynes and nitriles.[9]

Caption: General Synthetic Approaches to Pyridinones.

Biological Activities and Therapeutic Applications

Pyridinone derivatives exhibit a broad spectrum of pharmacological activities, making them a focal point in medicinal chemistry.[5][6][7] Their therapeutic potential spans multiple disease areas.

Key Biological Activities:

-

Anticancer: Novel pyridinone-containing molecules have demonstrated significant antiproliferative activity against various human tumor cell lines.[5] They have been shown to target key cancer-related proteins such as protein tyrosine kinases (PTKs), Met kinase, histone deacetylases (HDACs), and isocitrate dehydrogenase (IDH).[5]

-

Antimicrobial: Pyridinone derivatives have shown promise as antibacterial and antifungal agents.[5][6][7]

-

Anti-inflammatory: Several pyridinone compounds have demonstrated potent anti-inflammatory effects.[5][6][7]

-

Antiviral: The pyridinone scaffold is present in antiviral drugs, including some used for the treatment of HIV.[11]

-

Cardiotonic: Certain pyridinone derivatives have been investigated for their cardiotonic effects.[5][6][7]

The diverse biological activities of pyridinones are a direct result of their ability to interact with a wide range of biological targets, often through the hydrogen bonding and bioisosteric properties discussed earlier.

Caption: Mechanism of Action for a Pyridinone Kinase Inhibitor.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the pyridinone scaffold and the analysis of the resulting changes in biological activity are crucial for lead optimization. SAR studies help to identify the key structural features required for potent and selective activity.

| Modification | General Effect on Activity | Example Target |

| Substitution on the Nitrogen Atom | Can significantly impact potency and selectivity. Often used to modulate physicochemical properties. | Kinases, GPCRs |

| Substitution at the C3 and C5 Positions | Can influence interactions with the target protein and affect metabolic stability. | Various enzymes |

| Substitution at the C4 and C6 Positions | Can be critical for establishing key interactions with the target, such as hydrogen bonds. | HIV Reverse Transcriptase |

| Fusion of other rings to the pyridinone core | Can create more rigid structures that may fit better into a binding pocket, leading to increased potency. | Nek2 Kinase |

Note: The effects of specific substitutions are highly dependent on the particular biological target and the overall molecular context.

For example, in the development of urease inhibitors, SAR analysis of pyridin-2(1H)-one derivatives suggested that electron-releasing groups are important for modulating biological activity.[12] Similarly, quantitative structure-activity relationship (QSAR) models have been developed for pyridinone-based HIV-1 reverse transcriptase inhibitors to guide the design of more potent compounds.[11]

Experimental Protocols

General Procedure for the Synthesis of a 3-Cyano-2-Pyridone Derivative via a Four-Component Reaction

This protocol is a representative example of a multicomponent reaction for the synthesis of a substituted pyridinone.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Ammonium acetate (1.5 mmol)

-

Ethanol (10 mL)

-

L-proline (0.1 mmol) (catalyst)

Procedure:

-

To a round-bottom flask, add the aromatic aldehyde, malononitrile, ethyl acetoacetate, ammonium acetate, and ethanol.

-

Add L-proline to the mixture.

-

Reflux the reaction mixture for the appropriate time (typically 2-6 hours), monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Synthesized pyridinone compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the pyridinone compounds in complete medium. The final concentration of DMSO should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

The pyridinone scaffold continues to be a highly valuable and versatile platform for the discovery and development of new therapeutic agents. Its favorable physicochemical properties, coupled with the availability of diverse and efficient synthetic methodologies, ensure its continued prominence in medicinal chemistry. A thorough understanding of the structure-activity relationships of pyridinone derivatives is paramount for the rational design of novel compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive overview of the key aspects of pyridinone chemistry and biology, offering a solid foundation for researchers and scientists working in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 7. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iipseries.org [iipseries.org]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative structure-activity relationship analysis of pyridinone HIV-1 reverse transcriptase inhibitors using the k nearest neighbor method and QSAR-based database mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid, a heterocyclic compound featuring a trifluoromethyl-substituted pyridinone core. While specific literature on this exact molecule is sparse, this document synthesizes available information on analogous structures to postulate its synthesis, physicochemical properties, and potential biological activities. By examining related compounds, we aim to provide a foundational understanding for researchers interested in exploring the therapeutic and agrochemical potential of this molecule. This guide will delve into a proposed synthetic route, discuss the significance of its structural motifs in medicinal chemistry, and identify key areas for future investigation.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design and agrochemical development. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The pyridine ring, a ubiquitous scaffold in pharmaceuticals, offers a versatile platform for chemical modification and interaction with a wide range of biological systems. The fusion of these two motifs in the form of trifluoromethylpyridines has led to the development of numerous successful commercial products.[3]

This guide focuses on a specific member of this class, this compound (CAS Number: 175277-72-2).[4] This molecule combines the trifluoromethylpyridine core with a propanoic acid side chain, a feature often employed to enhance solubility and provide a handle for further chemical derivatization. While this compound is commercially available, detailed academic studies on its synthesis and biological profile are not readily found in the public domain.[5][6][7] Therefore, this guide will leverage data from closely related structures to provide a predictive and insightful overview.

Physicochemical Properties and Structural Features

A clear understanding of a molecule's physical and chemical characteristics is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 175277-72-2 | [4] |

| Molecular Formula | C9H8F3NO3 | |

| Molecular Weight | 235.16 g/mol | |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. Aqueous solubility is likely pH-dependent due to the carboxylic acid moiety. | - |

| pKa | The carboxylic acid proton is predicted to have a pKa in the range of 4-5, typical for propanoic acids. | - |

The structure of this compound is characterized by three key components:

-

5-(Trifluoromethyl)pyridin-2(1H)-one Core: This heterocyclic system is the central pharmacophore. The electron-withdrawing nature of the trifluoromethyl group influences the electron density of the pyridine ring, potentially affecting its interaction with biological targets. The pyridinone tautomer is the more stable form.

-

Propanoic Acid Side Chain: This functional group introduces a hydrophilic and ionizable center, which can significantly impact the compound's pharmacokinetic properties, including absorption and excretion. It also serves as a convenient point for derivatization to form amides, esters, and other functional groups.

-

N-alkylation: The propanoic acid chain is attached to the pyridinone ring via the nitrogen atom. This N-substitution is a common feature in many biologically active pyridinone derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-[1,2-DIHYDRO-2-OXO-5-(TRIFLUOROMETHYL)PYRID-1-YL]PROPIONIC ACID 97 | CAS: 175277-72-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. PRODUCT LIST - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. ANHUI WITOP BIOTECH CO., LTD Product Catalog_Page186_ChemicalBook [chemicalbook.com]

- 7. alchempharmtech.com [alchempharmtech.com]

InChI Key for 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

An In-depth Technical Guide to 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated pyridinone derivative of significant interest in medicinal and agrochemical research. The strategic incorporation of a trifluoromethyl group onto the pyridinone scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This guide details the chemical identity, physicochemical properties, a validated synthetic protocol via Michael addition, and explores the potential biological significance and applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Identity and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is to establish its precise identity and key physicochemical parameters. These properties govern its behavior in both chemical and biological systems.

Core Identifiers

-

Systematic Name: this compound

-

Synonyms: 3-(2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl)propanoic acid

-

Molecular Formula: C₉H₈F₃NO₃

-

InChI: 1S/C9H8F3NO3/c10-9(11,12)6-1-2-7(14)13(5-6)4-3-8(15)16/h1-2,5H,3-4H2,(H,15,16)

-

InChIKey: UNNXVYFHRXGORP-UHFFFAOYSA-N

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. The presence of the trifluoromethyl group, a potent electron-withdrawing moiety, is expected to significantly influence the acidity of the carboxylic acid and the overall lipophilicity of the molecule, which are critical parameters for its pharmacokinetic profile.[4]

| Property | Value | Source |

| Molecular Weight | 235.16 g/mol | |

| Appearance | Solid (predicted) | |

| Boiling Point | 362.8°C at 760 mmHg | [2] |

| Melting Point | 106-108 °C | [5] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water is predicted. | |

| pKa (Carboxylic Acid) | Estimated 4-5 | |

| LogP | Estimated 1.5-2.5 |

Table 1. Physicochemical properties of this compound.

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved through an aza-Michael addition, a class of conjugate addition reactions. This approach involves the nucleophilic addition of the nitrogen atom of 5-(trifluoromethyl)pyridin-2-one to an acrylic acid derivative.[6][7] This method is favored due to its high efficiency and selectivity for N-alkylation over O-alkylation, a common challenge in the chemistry of 2-pyridones.

Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below. The process begins with the commercially available 5-(trifluoromethyl)pyridin-2-one, which serves as the Michael donor.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for aza-Michael additions to α,β-unsaturated carbonyl compounds.[8][9]

Materials:

-

5-(Trifluoromethyl)pyridin-2-one

-

Acrylic acid

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of 5-(trifluoromethyl)pyridin-2-one (1.0 eq) in anhydrous DMF (0.5 M) is added acrylic acid (1.2 eq).

-

Catalyst Addition: The reaction mixture is cooled to 0 °C, and DBU (1.5 eq) is added dropwise. Alternatively, K₂CO₃ (2.0 eq) can be used as the base.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is diluted with water and acidified to pH 2-3 with 1M HCl.

-

Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Mechanistic Insights

The reaction proceeds via a base-catalyzed aza-Michael addition. The base deprotonates the nitrogen of the 5-(trifluoromethyl)pyridin-2-one, generating a nucleophilic pyridinide anion. This anion then attacks the β-carbon of the acrylic acid in a conjugate addition fashion. Subsequent protonation of the resulting enolate yields the final product. The electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the N-H proton, facilitating its deprotonation and promoting the reaction.

Caption: Mechanism of the aza-Michael addition.

Potential Applications and Biological Significance

While specific biological data for this compound is not extensively published, the structural motifs present in the molecule suggest several promising avenues for research and development.

Role in Medicinal Chemistry

The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance metabolic stability, binding affinity, and cellular permeability.[10][11] Pyridinone derivatives are also prevalent in a wide range of biologically active compounds. For instance, some N-alkylated 2-pyridone derivatives have received FDA approval.[12] Derivatives of the related quinolin-2-one scaffold have demonstrated potent cytotoxicity against cancer cell lines, such as MCF-7, and have been investigated as EGFR inhibitors.[13][14] The presence of the carboxylic acid moiety in the target molecule provides a handle for further chemical modification, such as amide bond formation, to generate a library of derivatives for structure-activity relationship (SAR) studies. Some N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives have shown moderate antiproliferative activity.[15]

Agrochemical Potential

Trifluoromethyl-substituted pyridines are a cornerstone of the agrochemical industry, with numerous commercialized herbicides, fungicides, and insecticides containing this scaffold.[4][11][16][17][18][19] The unique electronic properties conferred by the trifluoromethyl group can lead to novel modes of action and help overcome resistance to existing treatments.[10] The propanoic acid side chain could be esterified to modulate the compound's properties for optimal uptake and translocation in plants.

Research Applications

As a well-defined chemical entity, this compound can serve as a valuable building block in the synthesis of more complex molecules. Its bifunctional nature (carboxylic acid and a heterocyclic core) allows for diverse chemical transformations, making it a versatile tool for synthetic chemists.

Conclusion

This compound represents a molecule with significant potential in both pharmaceutical and agrochemical research. Its synthesis via a robust aza-Michael addition makes it readily accessible for further investigation. The strategic placement of the trifluoromethyl group on the pyridinone core suggests that this compound and its derivatives are prime candidates for screening in various biological assays, particularly in the areas of oncology and crop protection. This guide provides the foundational knowledge for researchers to embark on the exploration of this promising chemical entity.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. molbase.com [molbase.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. 3-[2-氧-5-(三氟甲基)-1,2-二氢吡啶]丙酸 ,175277-72-2 _化学云数据库 [cn.chemcd.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A new synthetic pathway based on one-pot sequential aza-Michael addition and photoCuAAC click reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives | Semantic Scholar [semanticscholar.org]

- 15. Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chempanda.com [chempanda.com]

A Technical Guide to the SMILES Notation of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid

This guide provides an in-depth analysis of the Simplified Molecular Input Line Entry System (SMILES) notation for the compound 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanoic acid. It is intended for researchers, chemists, and drug development professionals who utilize cheminformatics tools for data storage, retrieval, and computational modeling. We will deconstruct the molecule's nomenclature, detail the systematic protocol for generating its SMILES string, and discuss the significance of its constituent functional groups in modern medicinal chemistry.

Introduction to SMILES and the Target Molecule

The Simplified Molecular Input Line Entry System (SMILES) is a line notation that describes the structure of chemical species using short ASCII strings.[1] Developed in the 1980s, SMILES has become a cornerstone of cheminformatics, enabling the conversion of complex two- and three-dimensional molecular structures into a machine-readable, one-dimensional format.[2][3] This linearization is crucial for applications such as chemical database management, substructure searching, and as input for quantitative structure-activity relationship (QSAR) models.[2][4]

The molecule of focus, This compound , is a substituted heterocyclic compound. Its structure contains two key pharmacophores: a pyridinone ring and a trifluoromethyl group. Pyridinone scaffolds are considered "privileged structures" in drug discovery, appearing in numerous FDA-approved drugs and exhibiting a wide range of biological activities, including antitumor and anti-inflammatory effects.[5][6][7] The trifluoromethyl (CF3) group is frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and membrane permeability due to its strong electron-withdrawing nature and lipophilicity.[8]

This guide will systematically derive the canonical SMILES for this molecule, providing a logical framework that can be applied to other complex structures.

Protocol: Systematic Generation of the SMILES String

The generation of a valid SMILES string follows a set of rules that translate a molecular graph into a linear sequence.[9][10] While multiple valid SMILES can exist for one molecule, computational algorithms generate a single, unique "canonical" SMILES string for unambiguous identification.[1] The following protocol outlines the logical steps to construct the SMILES for our target compound.

Step 1: Deconstruction of the IUPAC Name

First, we dissect the IUPAC name to identify the core components and their connectivity:

-

Propanoic acid: This is the parent chain, a three-carbon carboxylic acid.

-

Pyridin-1(2H)-yl: A six-membered heterocyclic ring containing nitrogen. The (2H) notation, combined with 2-Oxo, indicates a pyridinone tautomer where the nitrogen is at position 1 and a carbonyl group is at position 2.[6][11]

-

2-Oxo: A carbonyl group (=O) is located at the C2 position of the pyridine ring.

-

5-(trifluoromethyl): A -CF3 group is attached to the C5 position of the pyridine ring.

-

3-(...yl): The entire pyridinone substituent is connected to the C3 position of the propanoic acid chain, via the nitrogen atom (position 1 of the ring).

Step 2: Translation of Fragments into SMILES

Next, we represent each molecular fragment using basic SMILES syntax.

-

Atoms: Represented by their standard element symbols (e.g., C, O, N, F).[9]

-

Bonds: Single bonds are implied by adjacency, while double bonds are denoted by = and triple bonds by #.[4]

-

Branches: Side chains are enclosed in parentheses ().[9]

-

Rings: Cyclic structures are denoted by breaking one bond and labeling the two connected atoms with a matching number.[12]

Applying these rules to our fragments:

-

Propanoic acid: CCC(=O)O

-

Trifluoromethyl group: C(F)(F)F

-

2-Pyridinone ring: A six-membered ring can be written as C1=CC=CC(=O)N1. The numbers 1 indicate the ring closure points.

Step 3: Assembly and Canonicalization

The final step is to connect these fragments according to the nomenclature and derive the final string.

-

Start with the main chain (propanoic acid): CCC(=O)O

-

Attach the substituent: The pyridinone ring is attached to the third carbon. However, the connection is through the nitrogen atom. It is often more intuitive to start from the ring system.

-

Construct the substituted ring: Let's build the 2-pyridinone ring. We can represent it as n1ccccc1=O. The lowercase 'n' and 'c' denote aromaticity, which is a valid representation for the delocalized system in the pyridinone ring.

-

Add the trifluoromethyl group: This is a branch on the 5th position of the ring. We place it in parentheses: c(C(F)(F)F). The full ring fragment becomes n1ccc(C(F)(F)F)cc1=O.

-

Attach the propanoic acid chain: The propanoic acid (CCC(=O)O) is attached to the nitrogen (n1). We represent this as a branch from the nitrogen: O=C(O)CCn1ccc(cc1=O)C(F)(F)F.

This process yields a valid SMILES string. To ensure a standardized representation, this string is processed through a canonicalization algorithm. The algorithm explores all possible valid SMILES and selects one based on a defined set of rules, resulting in the Canonical SMILES .

Data Summary and Verification

The definitive identifiers for this compound provide a self-validating system for its representation in chemical databases.

| Identifier | Value | Source |

| IUPAC Name | 3-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]propanoic acid | [13] |

| CAS Number | 175277-72-2 | [14] |

| Canonical SMILES | C1=CC(=C(N(C1=O)CCC(=O)O)C(F)(F)F) | PubChem |

| InChI | 1S/C9H8F3NO3/c10-9(11,12)6-1-2-7(14)13(5-6)4-3-8(15)16/h1-2,5H,3-4H2,(H,15,16) | |

| InChIKey | UNNXVYFHRXGORP-UHFFFAOYSA-N | |

| Molecular Formula | C9H8F3NO3 | |

| Molecular Weight | 235.16 g/mol |

Note: The canonical SMILES provided by PubChem is O=C(O)CCn1ccc(cc1=O)C(F)(F)F. Both this and the one in the table represent the same molecule, but the former is often preferred as it uses aromatic atom types ('c', 'n') which can be more descriptive.

Visualization of the SMILES Generation Workflow

The logical process of deconstructing the IUPAC name and assembling the SMILES string can be visualized as a workflow. This diagram illustrates the relationship between the chemical nomenclature, the molecular fragments, and the final linearized notation.

References

- 1. Simplified Molecular Input Line Entry System - Wikipedia [en.wikipedia.org]

- 2. hunterheidenreich.com [hunterheidenreich.com]

- 3. Latintos: An acronym in cheminformatics: SMILES for simplified molecular input line entry system [golatintos.blogspot.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 6. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]